Ethyl 3-(3-phenoxyphenyl)propanoate
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Overview
Description
Ethyl 3-(3-phenoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This compound is known for its unique structure, which includes a phenoxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-phenoxyphenyl)propanoate can be synthesized through the esterification of 3-(3-phenoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-phenoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products
Hydrolysis: 3-(3-phenoxyphenyl)propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 3-(3-phenoxyphenyl)propanoate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving esters.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(3-phenoxyphenyl)propanoate involves its interaction with various molecular targets. In biological systems, esters like this compound are often hydrolyzed by esterases to produce the corresponding acid and alcohol. These products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Similar structure but lacks the phenoxy group.
Ethyl benzoate: Contains a benzene ring but differs in the ester side chain.
Ethyl cinnamate: Contains a phenyl group with a different substitution pattern.
Uniqueness
Ethyl 3-(3-phenoxyphenyl)propanoate is unique due to the presence of the phenoxy group attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
52888-69-4 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 3-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-2-19-17(18)12-11-14-7-6-10-16(13-14)20-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
QXGXEAXQTZMEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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